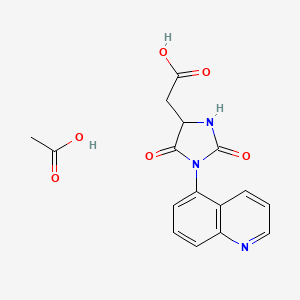
gamma-Cyclodextrin xhydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gamma-Cyclodextrin xhydrate is a cyclic oligosaccharide composed of eight glucose units linked by alpha-1,4-glycosidic bonds. It is known for its ability to form inclusion complexes with various guest molecules due to its hydrophobic internal cavity and hydrophilic external surface. This unique structure allows this compound to enhance the solubility, stability, and bioavailability of hydrophobic compounds, making it valuable in various industries, including pharmaceuticals, food, and cosmetics .
准备方法
Gamma-Cyclodextrin xhydrate is typically produced through the enzymatic conversion of starch using cyclodextrin glycosyltransferase (CGTase). The process involves two main steps:
Liquefaction of Starch: Starch is first liquefied either by heat treatment or using alpha-amylase to break down the starch into smaller dextrins.
Cyclization: Cyclodextrin glycosyltransferase is then added to catalyze the formation of gamma-Cyclodextrin from the dextrins. .
Industrial production methods often involve the use of complexing agents to selectively extract gamma-Cyclodextrin from the reaction mixture, thereby reducing product inhibition and increasing overall yield .
化学反应分析
Gamma-Cyclodextrin xhydrate undergoes various chemical reactions, including:
Oxidation: Gamma-Cyclodextrin can be oxidized using reagents such as sodium periodate, leading to the formation of dialdehyde derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to produce reduced cyclodextrin derivatives.
Substitution: Gamma-Cyclodextrin can undergo substitution reactions where hydroxyl groups are replaced with other functional groups, such as hydroxypropyl or sulfobutyl groups, to enhance its solubility and functionality
Common reagents and conditions used in these reactions vary depending on the desired derivative. Major products formed include hydroxypropyl gamma-Cyclodextrin and sulfobutyl ether gamma-Cyclodextrin .
科学研究应用
Gamma-Cyclodextrin xhydrate has a wide range of scientific research applications:
Chemistry: It is used as a complexing agent to enhance the solubility and stability of hydrophobic compounds in aqueous solutions.
Biology: Gamma-Cyclodextrin is employed in the study of enzyme-substrate interactions and protein folding due to its ability to form inclusion complexes.
Medicine: It is used in drug delivery systems to improve the bioavailability and stability of pharmaceutical compounds. .
Industry: In the food industry, it is used to stabilize flavors and fragrances, while in cosmetics, it is used to enhance the solubility of active ingredients
作用机制
The mechanism of action of gamma-Cyclodextrin xhydrate involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of gamma-Cyclodextrin encapsulates hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecules. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated .
相似化合物的比较
Gamma-Cyclodextrin xhydrate is compared with other cyclodextrins, such as alpha-Cyclodextrin and beta-Cyclodextrin:
Alpha-Cyclodextrin: Composed of six glucose units, it has a smaller cavity size and is less suitable for larger guest molecules.
Beta-Cyclodextrin: Composed of seven glucose units, it has an intermediate cavity size and is commonly used for aromatic and heterocyclic compounds.
Gamma-Cyclodextrin: Composed of eight glucose units, it has the largest cavity size, making it suitable for a wider variety of large organic compounds, such as macrocycles and steroids
Gamma-Cyclodextrin’s larger cavity size and higher water solubility make it unique and more versatile for various applications compared to alpha- and beta-Cyclodextrins .
属性
IUPAC Name |
(1R,5S,6R,8S,10S,11R,13R,15R,16S,18R,20R,21S,23R,25R,26S,28S,30S,31R,33S,35S,36R,38S,40S,41S,42S,43S,44S,45S,46S,47R,48R,49R,50R,51R,52R,53S,54S,55S,56S)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H80O40.H2O/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58;/h9-72H,1-8H2;1H2/t9-,10-,11-,12-,13-,14+,15+,16+,17-,18-,19-,20-,21-,22+,23+,24+,25-,26-,27-,28-,29-,30+,31+,32+,33-,34-,35-,36-,37-,38+,39+,40+,41-,42?,43-,44-,45-,46+,47+,48+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKUKQHKKVTYOE-KGMMMUSDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@H]5[C@@H](O[C@H]([C@H]([C@@H]5O)O)O[C@H]6[C@@H](OC([C@H]([C@@H]6O)O)O[C@H]7[C@@H](O[C@H]([C@H]([C@@H]7O)O)O[C@H]8[C@@H](O[C@H]([C@H]([C@@H]8O)O)O[C@H]9[C@@H](O[C@@H](O2)[C@H]([C@@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O41 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1315.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl (2S)-3-methyl-2-[[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoate](/img/structure/B8069560.png)


![tert-Butyl (3aR,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B8069583.png)
![tert-butyl 5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8069593.png)


![rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B8069608.png)

![2-[2-(4-Methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8069618.png)


![(1R,3R,5R,6S,8R,10R,11S,13R,15R,16S,18S,20S,21R,23S,25S,26R,28S,30S,31R,35S,36R,38S,40S,41S,42S,43S,44S,45S,46S,47S,48S,49S,50S,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B8069630.png)

